N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-5-[(2,4-difluorophenoxy)methyl]-2-furohydrazide
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Overview
Description
N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-5-[(2,4-difluorophenoxy)methyl]-2-furohydrazide is a complex organic compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties and high reactivity, making them valuable in various fields such as pharmaceuticals, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-5-[(2,4-difluorophenoxy)methyl]-2-furohydrazide involves multiple steps. One common method includes the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The reaction conditions typically involve high temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-5-[(2,4-difluorophenoxy)methyl]-2-furohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions may vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
Scientific Research Applications
N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-5-[(2,4-difluorophenoxy)methyl]-2-furohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-5-[(2,4-difluorophenoxy)methyl]-2-furohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(2-adamantyl)benzamide: Another adamantane derivative with similar structural properties.
1-(1-adamantyl)-2-azepanone: Known for its unique reactivity and applications in organic synthesis.
5-(1-adamantyl)-2-thiophenecarbaldehyde: Used in the synthesis of advanced materials and pharmaceuticals.
Uniqueness
N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-5-[(2,4-difluorophenoxy)methyl]-2-furohydrazide stands out due to its unique combination of adamantane and furohydrazide moieties, which confer distinct chemical and biological properties. Its high reactivity and potential for diverse applications make it a valuable compound in various fields .
Properties
Molecular Formula |
C25H28F2N2O3 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[(Z)-1-(1-adamantyl)propan-2-ylideneamino]-5-[(2,4-difluorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H28F2N2O3/c1-15(10-25-11-16-6-17(12-25)8-18(7-16)13-25)28-29-24(30)23-5-3-20(32-23)14-31-22-4-2-19(26)9-21(22)27/h2-5,9,16-18H,6-8,10-14H2,1H3,(H,29,30)/b28-15- |
InChI Key |
JGGIHDRHIKYGDW-MBTHVWNTSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(O1)COC2=C(C=C(C=C2)F)F)/CC34CC5CC(C3)CC(C5)C4 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(O1)COC2=C(C=C(C=C2)F)F)CC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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